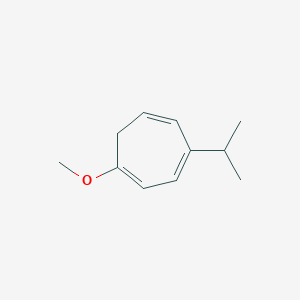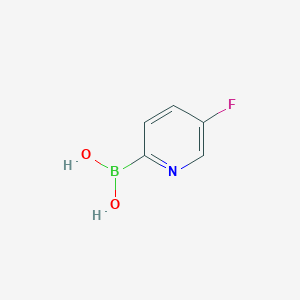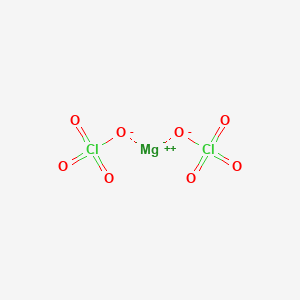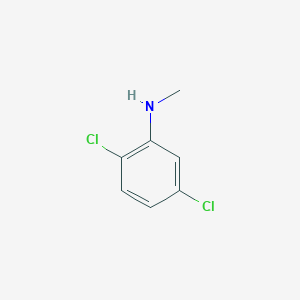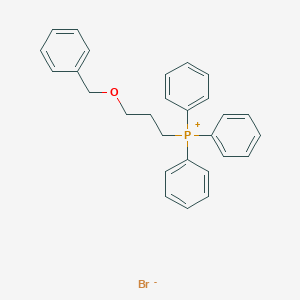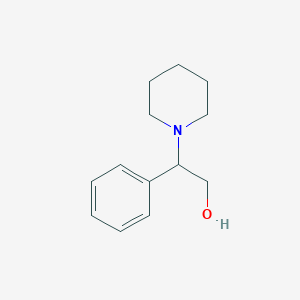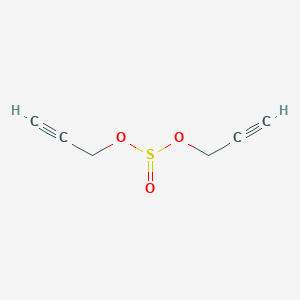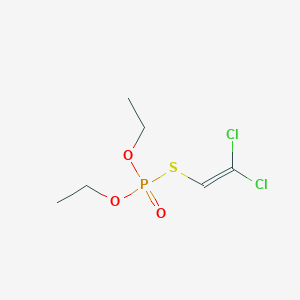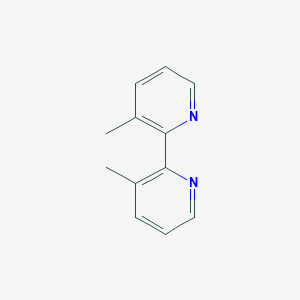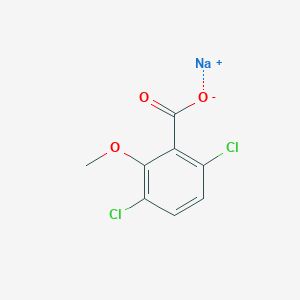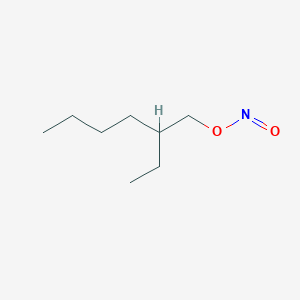
2-Ethylhexyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl nitrite (EHN) is a chemical compound with the molecular formula C8H17NO2. It is a clear, yellow liquid with a fruity odor that is commonly used as a reagent in organic synthesis and as a fuel additive. EHN is a member of the nitrite family, which are compounds that contain the NO2 group.
Mécanisme D'action
2-Ethylhexyl nitrite is a nitrite compound that acts as a vasodilator. It works by relaxing the smooth muscles in blood vessels, which leads to an increase in blood flow. This mechanism of action is similar to that of other nitrite compounds such as sodium nitrite and amyl nitrite.
Effets Biochimiques Et Physiologiques
2-Ethylhexyl nitrite has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, heart, and other organs. 2-Ethylhexyl nitrite has also been shown to reduce blood pressure and improve oxygen delivery to tissues. These effects make 2-Ethylhexyl nitrite a potential therapeutic agent for the treatment of various conditions such as heart disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethylhexyl nitrite has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. 2-Ethylhexyl nitrite is also relatively non-toxic and has a low risk of explosion or combustion. However, 2-Ethylhexyl nitrite can be difficult to handle due to its volatility and reactivity with other chemicals.
Orientations Futures
There are several potential future directions for research on 2-Ethylhexyl nitrite. One area of interest is the development of 2-Ethylhexyl nitrite as a therapeutic agent for the treatment of cardiovascular disease. Another area of interest is the use of 2-Ethylhexyl nitrite as a fuel additive to improve the performance of diesel engines. Finally, further research is needed to better understand the mechanism of action of 2-Ethylhexyl nitrite and its potential uses in other areas of medicine and industry.
Méthodes De Synthèse
2-Ethylhexyl nitrite can be synthesized by reacting 2-ethylhexanol with nitric acid and sulfuric acid. The reaction yields 2-Ethylhexyl nitrite and water as byproducts. This method of synthesis is commonly used in industry due to its efficiency and low cost.
Applications De Recherche Scientifique
2-Ethylhexyl nitrite has been extensively used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of various organic compounds such as esters, amides, and nitroalkanes. 2-Ethylhexyl nitrite is also used as a fuel additive to increase the cetane number of diesel fuel.
Propriétés
Numéro CAS |
1653-42-5 |
|---|---|
Nom du produit |
2-Ethylhexyl nitrite |
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-ethylhexyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-11-9-10/h8H,3-7H2,1-2H3 |
Clé InChI |
DAQIQPHKWNXNKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CON=O |
SMILES canonique |
CCCCC(CC)CON=O |
Autres numéros CAS |
1653-42-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



